molecular formula C13H17NO2 B12782844 Methylenedioxyallylamphetamine CAS No. 74698-45-6

Methylenedioxyallylamphetamine

Cat. No.: B12782844
CAS No.: 74698-45-6
M. Wt: 219.28 g/mol
InChI Key: BMKCDDFQEGYEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenedioxyallylamphetamine, also known as 3,4-methylenedioxy-N-allylamphetamine, is a lesser-known psychedelic drug. It is the N-allyl derivative of 3,4-methylenedioxyamphetamine. This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects on its own but may enhance the effects of other substances like LSD .

Preparation Methods

Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylenedioxyallylamphetamine has several scientific research applications:

Mechanism of Action

The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .

Comparison with Similar Compounds

Methylenedioxyallylamphetamine is similar to other compounds in the substituted amphetamine class, such as:

    3,4-Methylenedioxyamphetamine: Known for its empathogenic and entactogenic effects.

    3,4-Methylenedioxymethamphetamine:

    3,4-Methylenedioxyethylamphetamine: Another derivative with similar psychoactive properties.

What sets this compound apart is its unique allyl group, which may influence its pharmacological properties and interactions with other substances .

Properties

CAS No.

74698-45-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine

InChI

InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3

InChI Key

BMKCDDFQEGYEJC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.